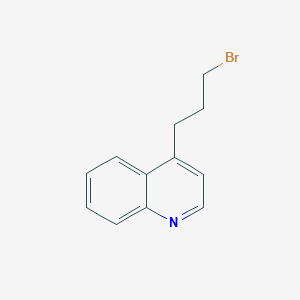

4-(3-Bromopropyl)quinoline

Description

4-(3-Bromopropyl)quinoline is a quinoline derivative substituted at the 4-position with a 3-bromopropyl chain. The bromopropyl group introduces both lipophilicity and reactivity, making it a versatile intermediate in synthesizing complex molecules. For instance, it serves as a precursor in the synthesis of GAT193, a cyclopenta[c]quinoline-8-sulfonamide derivative with diastereomeric purity . The compound’s synthesis typically involves coupling reactions, such as InCl₃-catalyzed cycloadditions or Pd-mediated cross-couplings, to attach the bromopropyl chain .

Properties

Molecular Formula |

C12H12BrN |

|---|---|

Molecular Weight |

250.13 g/mol |

IUPAC Name |

4-(3-bromopropyl)quinoline |

InChI |

InChI=1S/C12H12BrN/c13-8-3-4-10-7-9-14-12-6-2-1-5-11(10)12/h1-2,5-7,9H,3-4,8H2 |

InChI Key |

LQWNZWSQZIPAAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopropyl)quinoline typically involves the alkylation of quinoline with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromopropyl)quinoline undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The quinoline ring can undergo oxidation reactions to form quinoline N-oxides.

Reduction: The compound can be reduced to form the corresponding quinoline derivatives with reduced functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

Nucleophilic Substitution: Formation of substituted quinoline derivatives.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of reduced quinoline derivatives.

Coupling Reactions: Formation of biaryl quinoline derivatives.

Scientific Research Applications

4-(3-Bromopropyl)quinoline has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.

Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with biological targets.

Material Science: The compound is used in the development of organic materials with specific electronic and optical properties.

Chemical Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules and natural products.

Mechanism of Action

The mechanism of action of 4-(3-Bromopropyl)quinoline depends on its specific application. In medicinal chemistry, it may act by:

Binding to DNA: Intercalating into DNA and disrupting its function.

Inhibiting Enzymes: Inhibiting key enzymes involved in biological pathways.

Generating Reactive Oxygen Species (ROS): Inducing oxidative stress in cells.

Comparison with Similar Compounds

Substituent Effects at the Quinoline 4-Position

The 4-position of quinoline is a critical site for bioactivity modulation. Below is a comparative analysis of substituents:

*Estimated using fragment-based methods.

Key Observations :

- Reactivity: The bromide in this compound allows nucleophilic substitutions (e.g., forming piperazine derivatives in Piperaquine analogs) .

- Bioactivity : Styryl and trifluoromethyl groups enhance antitumor and antiviral activities, respectively, while bromopropyl derivatives are often intermediates or modulators of target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.